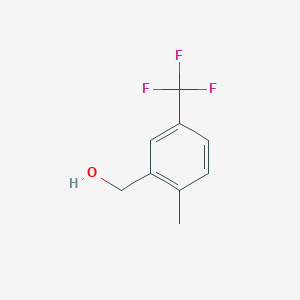

2-Methyl-5-(trifluoromethyl)benzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-5-(trifluoromethyl)benzyl alcohol, also known as [2-methyl-5-(trifluoromethyl)phenyl]methanol, is a chemical compound with the molecular formula C9H9F3O and a molecular weight of 190.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a benzyl alcohol moiety, making it a valuable intermediate in various chemical syntheses and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-5-(trifluoromethyl)benzyl alcohol can be synthesized through several synthetic routes. One common method involves the reduction of the corresponding benzaldehyde derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the benzaldehyde derivative to the desired alcohol . The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

Oxidation: 2-Methyl-5-(trifluoromethyl)benzaldehyde or 2-Methyl-5-(trifluoromethyl)benzoic acid.

Reduction: 2-Methyl-5-(trifluoromethyl)toluene.

Substitution: 2-Methyl-5-(trifluoromethyl)benzyl chloride or bromide.

Aplicaciones Científicas De Investigación

2-Methyl-5-(trifluoromethyl)benzyl alcohol has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, influencing their activity and function . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

Similar Compounds

2-(Trifluoromethyl)benzyl alcohol: Similar structure but lacks the methyl group at the ortho position.

3-(Trifluoromethyl)benzyl alcohol: The trifluoromethyl group is positioned at the meta position.

4-(Trifluoromethyl)benzyl alcohol: The trifluoromethyl group is positioned at the para position.

Uniqueness

2-Methyl-5-(trifluoromethyl)benzyl alcohol is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic and industrial applications .

Actividad Biológica

2-Methyl-5-(trifluoromethyl)benzyl alcohol (CAS No. 261952-13-0) is a compound of increasing interest due to its unique structural properties and potential biological activities. The trifluoromethyl group (-CF3) is known to significantly influence the pharmacokinetics and biological interactions of organic compounds, enhancing their lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H10F3O

- Molecular Weight : 196.17 g/mol

- Melting Point : Data not available in current literature

- Boiling Point : Data not available in current literature

- Solubility : Soluble in organic solvents; limited data on aqueous solubility

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. Research indicates that the trifluoromethyl group enhances binding affinity and selectivity towards specific targets.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have indicated that the presence of the trifluoromethyl group can increase the potency of inhibitors against enzymes such as cytochrome P450, which are crucial in drug metabolism .

- Receptor Modulation : Preliminary investigations suggest that this compound may modulate receptor activity, particularly in the context of neurotransmitter systems. The compound's structural characteristics allow it to fit into receptor sites more effectively than its non-fluorinated counterparts .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various trifluoromethyl-containing compounds, including this compound. The results demonstrated that this compound exhibited significant cytotoxic effects on several cancer cell lines, with IC50 values indicating potent activity compared to traditional chemotherapeutics .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 15 | |

| HeLa (Cervical Cancer) | 10 |

Case Study 2: Neurotransmitter Uptake Inhibition

Research has also explored the impact of this compound on neurotransmitter uptake mechanisms. In vitro studies indicated that this compound could inhibit serotonin reuptake by approximately 40%, suggesting potential applications in treating mood disorders .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potent inhibitor of cytochrome P450 enzymes |

| Anticancer Effects | Significant cytotoxicity against cancer cell lines |

| Neurotransmitter Modulation | Inhibits serotonin reuptake |

Propiedades

IUPAC Name |

[2-methyl-5-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDCFSFHZBKBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.